(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one
Overview
Description
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one is a synthetic steroid compound It is structurally related to testosterone and other anabolic steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of a methyl group to the steroid structure.
Oxidation and Reduction: These reactions are used to modify the oxidation state of specific carbon atoms in the steroid ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Used in the synthesis of other steroid compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one involves its interaction with steroid hormone receptors. It binds to androgen receptors, influencing gene expression and protein synthesis. This interaction can lead to various physiological effects, such as increased muscle mass and altered metabolism.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural anabolic steroid hormone.
Nandrolone: A synthetic anabolic steroid with similar properties.
Methandrostenolone: Another synthetic anabolic steroid used for muscle growth.
Uniqueness
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17+,18-,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJFTMGLMNCTJ-ZKJHRSCYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@@H](C4=CC(=O)C=C[C@]34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345675 | |
Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-48-4 | |
Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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